molecular formula C7H6N2O B564354 OXAZOLO[3,2-A][1,3]DIAZEPINE CAS No. 105066-62-4

OXAZOLO[3,2-A][1,3]DIAZEPINE

Cat. No.: B564354
CAS No.: 105066-62-4
M. Wt: 134.138
InChI Key: JOEWITALKOCJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OXAZOLO[3,2-A][1,3]DIAZEPINE is a synthetically designed heterocyclic compound based on a diazepine scaffold fused with an oxazole ring. This specific molecular architecture is of significant interest in medicinal chemistry and neuroscience research, particularly for investigating the γ-aminobutyric acid (GABA) neurotransmitter system. Compounds within this structural class have demonstrated potent anticonvulsant activity in preclinical models. Research indicates that specific this compound analogues function as GABAA receptor agonists, providing 100% protection against seizures induced by pentylenetetrazole (PTZ) and bicuculline in experimental studies . The diazepine core is a privileged structure in pharmacology, known for its wide range of central nervous system (CNS) activities, which makes this compound a valuable scaffold for designing new neuroactive agents . Researchers utilize this compound as a key intermediate in the synthesis of more complex fused-ring systems for bioactivity screening and as a chemical tool for studying GABAergic neurotransmission and related neurological pathways . Its mechanism of action is associated with the modulation of the GABAA receptor-chloride ion channel complex, which is a major target for the development of anticonvulsant and anxiolytic therapeutics . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

105066-62-4

Molecular Formula

C7H6N2O

Molecular Weight

134.138

IUPAC Name

[1,3]oxazolo[3,2-a][1,3]diazepine

InChI

InChI=1S/C7H6N2O/c1-2-4-9-5-6-10-7(9)8-3-1/h1-6H

InChI Key

JOEWITALKOCJAI-UHFFFAOYSA-N

SMILES

C1=CN=C2N(C=C1)C=CO2

Synonyms

Oxazolo[3,2-a][1,3]diazepine (9CI)

Origin of Product

United States

Preparation Methods

Double-Cyclization Approach

A seminal method involves a double-cyclization reaction to construct the oxazolo[3,2-d][1,benzodiazepine framework, as demonstrated by. Starting from substituted benzodiazepine precursors, ketimine intermediates are formed via nucleophilic attack, followed by intramolecular cyclization. For instance, treatment of 3-methyl precursors with phosphoryl chloride (POCl₃) in dichloromethane at 0–5°C yielded oxazolo[3,2-d]benzodiazepines in 72–85% yields. The reaction’s success hinges on the steric and electronic properties of substituents, with electron-withdrawing groups favoring cyclization.

Ketimine Intermediate Formation

The geometry of ketimine intermediates critically influences cyclization outcomes. Nuclear magnetic resonance (NMR) and X-ray crystallography revealed that cis-configured intermediates undergo faster cyclization due to reduced steric hindrance. For example, cis-ketimines derived from 3-methyl substituents cyclized at room temperature, whereas trans-isomers required elevated temperatures (80°C), resulting in lower yields (50–60%).

Condensation and Cyclization Strategies

Aldehyde Condensation Methods

Condensation of 2-hydroxymethylpiperidine (2-HMP) with aldehydes under mild conditions offers a versatile route to oxazolo-piperidine analogs, as shown in. In anhydrous dichloromethane (DCM) or toluene with MgSO₄, aldehydes such as acetaldehyde and benzaldehyde reacted with 2-HMP to form hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines (Table 1). Yields ranged from 71% to 96%, with acrolein derivatives requiring reflux conditions (111°C) for optimal cyclization.

Table 1: Aldehyde Condensation Yields and Conditions

AldehydeSolventTemperatureYield (%)
AcetaldehydeDCM25°C96
BenzaldehydeToluene25°C89
AcroleinToluene111°C85

Role of Reaction Conditions

Solvent polarity and dehydrating agents significantly impact reaction efficiency. Polar solvents like methanol favored acetaldehyde trimerization over oxazolidine formation, while nonpolar toluene minimized side reactions. Neutral pH and anhydrous MgSO₄ were critical for suppressing hydrolysis of iminium intermediates, as evidenced by.

Stepwise Synthesis via Intermediate Formation

Chloroacyl Chloride Intermediates

A two-step protocol from involves reacting amino thiadiazoles with 4-chlorobutyryl chloride to form 4-chloro-N-(thiadiazol-2-yl)butanamide intermediates. For oxazolo[3,2-a]diazepine analogs, this intermediate undergoes base-mediated cyclization (e.g., with K₂CO₃ in refluxing ethanol) to yield the target compound in 65–78% yields.

Base-Mediated Cyclization

Cyclization efficiency correlates with the base strength and reaction time. Weak bases like NaHCO₃ resulted in incomplete conversion (40–50% yields), whereas K₂CO₃ at 80°C for 6 hours achieved >75% yields. Steric hindrance from aryl substituents necessitated longer reaction times (12 hours) but maintained regioselectivity.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Key Methods

MethodStarting MaterialYield (%)Key Advantage
Double-cyclizationBenzodiazepines72–85High stereocontrol
Aldehyde condensation2-HMP + Aldehydes71–96Mild conditions, scalability
Stepwise synthesisAmino thiadiazoles65–78Modular intermediate use

The double-cyclization route excels in stereochemical precision but requires specialized precursors. Condensation methods offer scalability but face limitations with sterically hindered aldehydes. Stepwise synthesis balances modularity and yield, though purification of intermediates adds complexity.

Purification and Characterization Techniques

Crystallization from ethanol or hexanes provided high-purity products (>98%), as validated by melting points and chromatographic analysis. NMR spectroscopy distinguished diastereomers via H-3 proton splitting patterns (δ 4.0–5.8 ppm), while X-ray diffraction confirmed the cis configuration of ketimine intermediates. Mass spectrometry further corroborated molecular weights, with key fragments matching expected oxazolo-diazepine frameworks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Oxazepines

1,3-Oxazepines are seven-membered heterocycles containing one oxygen and one nitrogen atom. Unlike oxazolo[3,2-a][1,3]diazepine, they lack a fused oxazole ring and instead feature a single heterocyclic system. Key distinctions include:

Property This compound 1,3-Oxazepines
Ring System Bicyclic (oxazole + diazepine) Monocyclic
Heteroatoms 2N, 1O 1N, 1O
Synthesis Likely involves cycloaddition or fusion Schiff base + anhydride condensation
Biological Activity Underexplored Anticancer, antimicrobial applications

1,3-Oxazepines are synthesized via condensation of Schiff bases with anhydrides (e.g., succinic or phthalic anhydride) under reflux .

1,4,2-Oxazaphosphepines

These compounds incorporate a phosphorus atom into a seven-membered oxaza ring, distinguishing them from this compound. Key differences:

Property This compound 1,4,2-Oxazaphosphepines
Heteroatoms 2N, 1O 1N, 1O, 1P
Synthesis Reaction of chiral 1,3-benzoxazines with phosphine reagents
Applications Potential CNS modulation Chiral catalysts, phosphorus-based drug scaffolds

The phosphorus atom in 1,4,2-oxazaphosphepines introduces chirality and electron-withdrawing effects, enabling applications in asymmetric catalysis. In contrast, this compound’s fused system may favor π-π stacking interactions in biological targets.

Triazole-Containing Hybrids

Comparisons include:

Property This compound 1,2,3-Triazole Hybrids
Heteroatoms 2N, 1O 3N (triazole core)
Synthesis Click chemistry (1,3-dipolar cycloaddition)
Bioactivity Theoretical CNS targets Anticancer, antimicrobial

Triazole hybrids leverage click chemistry for rapid synthesis and modular drug design, whereas this compound’s fused system may require more complex synthetic routes.

Research Findings and Limitations

  • Structural Advantages: The fused oxazole-diazepine system likely enhances metabolic stability compared to monocyclic analogs, a critical factor in CNS drug development.
  • Synthetic Challenges: No direct synthesis data for this compound are available in the evidence. Analogous methods (e.g., cyclization or fusion reactions) remain hypothetical.

Q & A

Q. Table 1: Pharmacological Profiles of Selected Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)LD50 (mg/kg)
12252398380
20380417617
24251355537
Data from anticonvulsant studies in mice .

Q. Table 2: Reaction Optimization for Triazolobenzodiazepines

SolventTemp (°C)Time (h)Yield (%)
Ethanol783662
Toluene1101978
1-Butanol80985
Adapted from synthesis protocols in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.